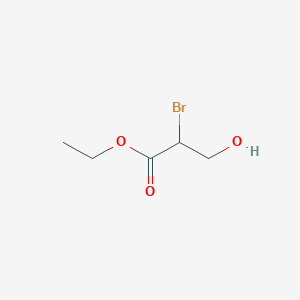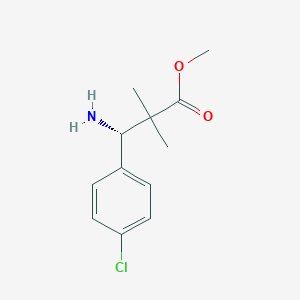![molecular formula C8H7N3O B15232783 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone](/img/structure/B15232783.png)
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their structural similarity to purine nucleobases, which makes them significant in various biological and chemical applications. The unique structure of this compound allows it to interact with biological molecules, making it a potential candidate for drug development and other scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone typically involves the condensation of pyrrole derivatives with pyrimidine precursors. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with acyl chlorides or anhydrides under reflux conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrrolopyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolopyrimidine N-oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone involves its interaction with various molecular targets. It can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit tyrosine kinases, which are involved in cell growth and proliferation . The compound can also induce apoptosis by activating proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine ring structure and have been studied for their antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Known for their potential as tyrosine kinase inhibitors and cyclin-dependent kinase inhibitors.
Pyrrolo[1,2-a]pyrazines: These compounds have a fused pyrrole-pyrazine structure and are used in the synthesis of various biologically active molecules.
Uniqueness
1-(5H-Pyrrolo[3,2-D]pyrimidin-2-YL)ethanone is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its ability to inhibit multiple kinases and induce apoptosis makes it a promising candidate for anticancer drug development. Additionally, its versatility in chemical reactions and applications in various fields further highlight its significance.
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
1-(5H-pyrrolo[3,2-d]pyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)8-10-4-7-6(11-8)2-3-9-7/h2-4,9H,1H3 |
Clave InChI |
NCYOXUFWEFPXDG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC=C2C(=N1)C=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 9-oxospiro[5.5]undecane-3-carboxylate](/img/structure/B15232701.png)




![Tert-butyl1-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232733.png)
![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)




![2-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-ol](/img/structure/B15232795.png)
